molecular formula C16H25N3O4 B14185494 L-Lysyl-O-benzyl-L-serine CAS No. 921934-32-9

L-Lysyl-O-benzyl-L-serine

Cat. No.: B14185494
CAS No.: 921934-32-9
M. Wt: 323.39 g/mol
InChI Key: PFDALMCUYCOUDX-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-O-benzyl-L-serine is a compound that combines the amino acids lysine and serine, with a benzyl group attached to the serine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-O-benzyl-L-serine typically involves the protection of the amino groups of lysine and serine, followed by the coupling of these protected amino acids. One common method is the use of benzyl chloroformate to protect the amino group of serine, forming O-benzyl-L-serine . The lysine residue can be protected using a similar strategy, and the two protected amino acids are then coupled using standard peptide synthesis techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-O-benzyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Lysyl-O-benzyl-L-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to certain targets, potentially modulating their activity. The lysine and serine residues can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-O-benzyl-L-serine is unique due to the presence of both lysine and benzylated serine residues, which confer distinct chemical and biological properties. The benzyl group can enhance the compound’s stability and binding affinity, making it a valuable tool in various research applications .

Properties

CAS No.

921934-32-9

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C16H25N3O4/c17-9-5-4-8-13(18)15(20)19-14(16(21)22)11-23-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17-18H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1

InChI Key

PFDALMCUYCOUDX-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.